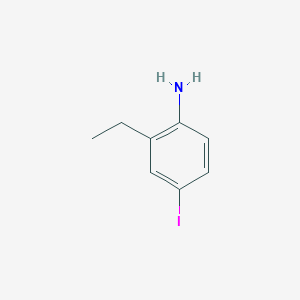

2-Ethyl-4-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKZGDYLTZBAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359251 | |

| Record name | 2-ethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99471-67-7 | |

| Record name | 2-ethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-iodoaniline is a substituted aniline (B41778) derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, makes it a versatile building block for the construction of more complex molecular architectures. The presence of the iodine atom is particularly significant, as it readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity is highly sought after in the pharmaceutical industry for the synthesis of novel therapeutic agents and in materials science for the development of advanced functional materials.[1][2][3] This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, reaction setup, and characterization of the compound.

| Property | Value | Reference(s) |

| CAS Number | 99471-67-7 | [4][5] |

| Molecular Formula | C₈H₁₀IN | [4][5] |

| Molecular Weight | 247.08 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-ETHYL-4-IODO-PHENYLAMINE, 4-iodo-2-ethylaniline | [4] |

| Boiling Point | 293.8 °C at 760 mmHg | [4] |

| Density | 1.685 g/cm³ | [4] |

| Flash Point | 131.5 °C | [4] |

| Refractive Index | 1.641 | [4] |

| LogP | 3.017 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Synthesis and Reactivity

Reactivity Profile

The reactivity of this compound is dominated by two key functional groups:

-

Aniline Moiety: The amino group (-NH₂) is nucleophilic and can undergo reactions typical of primary anilines, such as acylation, alkylation, and diazotization.

-

Aryl Iodide: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] This makes it a key building block for creating libraries of compounds in drug discovery.[3]

Experimental Protocols

The following are representative experimental protocols for reactions relevant to the synthesis and application of iodoanilines.

Protocol: Synthesis of a 2-Iodoaniline (B362364) Derivative via Decarboxylative Iodination

This protocol is adapted from a general method for the synthesis of 2-iodoanilines from anthranilic acids.[6]

Objective: To synthesize a 2-iodoaniline derivative.

Materials:

-

2-Amino-4-ethylbenzoic acid (hypothetical starting material)

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (B52724) (CH₃CN)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and Ethyl acetate (B1210297)

Procedure:

-

In a pressure vessel with a glass liner, combine 2-amino-4-ethylbenzoic acid (1.0 eq), Iodine (0.5 eq), and Potassium Iodide (0.6 eq).

-

Add acetonitrile as the solvent.

-

Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 180 °C) for 4 hours.[6]

-

After the reaction is complete, cool the reactor using a water bath.

-

Concentrate the crude product under reduced pressure to remove the solvent.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure this compound.[6]

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne, a common application for compounds like this compound.

Objective: To synthesize a 2-ethyl-4-(alkynyl)aniline derivative.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Add the solvent, followed by the base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted iodoanilines are critical starting materials in the synthesis of a wide array of pharmaceuticals.[2] The iodine atom serves as a linchpin for introducing molecular complexity.[7] For instance, 2-iodoaniline is a precursor in the synthesis of kinase inhibitors and other targeted cancer therapies.[7] The ethyl group in this compound can provide steric hindrance or favorable hydrophobic interactions in a final drug molecule, potentially influencing its binding affinity and pharmacokinetic properties. Its utility in constructing libraries of novel compounds for high-throughput screening makes it a valuable asset in the early stages of drug discovery.[3]

Visualizations

The following diagrams illustrate key conceptual workflows involving this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Role of this compound in drug discovery workflows.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)[5]

-

Harmful in contact with skin (H312)[5]

-

Causes skin irritation (H315)[5]

-

Causes serious eye irritation (H319)[5]

-

Harmful if inhaled (H332)[5]

-

May cause respiratory irritation (H335)[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient synthesis of complex target molecules. The protocols and data presented in this guide offer a foundational resource for scientists utilizing this versatile building block in their research endeavors.

References

An In-Depth Technical Guide to the Physical Properties of 2-Ethyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-4-iodoaniline (CAS No.: 99471-67-7), a key intermediate in various synthetic applications. The information is curated for professionals in research and drug development, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is an aromatic amine derivative with the molecular formula C₈H₁₀IN.[1] Its structure, featuring an ethyl group and an iodine atom on the aniline (B41778) ring, makes it a valuable building block in organic synthesis. The following table summarizes its key quantitative physical properties.

| Property | Value | Units |

| Molecular Weight | 247.08 | g/mol |

| Density | 1.685 | g/cm³ |

| Boiling Point | 293.8 | °C at 760 mmHg |

| Flash Point | 131.5 | °C |

| Refractive Index | 1.641 | |

| Vapor Pressure | 0.00169 | mmHg at 25°C |

| XLogP3 | 2.7 | |

| Exact Mass | 246.98580 | Da |

Data sourced from multiple chemical databases.[1][2][3]

Experimental Protocols for Property Determination

The following are generalized experimental protocols for determining the key physical properties of organic compounds like this compound. These methods are standard in organic chemistry laboratories.

2.1. Determination of Boiling Point (Distillation Method)

This protocol outlines the standard procedure for determining the boiling point of a liquid compound at atmospheric pressure.

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation : Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating : Gently heat the flask using a heating mantle.

-

Observation : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

-

Pressure Correction : If the atmospheric pressure is not 760 mmHg, a correction may be applied using a nomograph or the appropriate formula.

2.2. Determination of Density (Pycnometer Method)

This method provides a precise measurement of a liquid's density.

-

Pycnometer Preparation : Clean and thoroughly dry a pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube).

-

Mass of Empty Pycnometer : Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Water : Fill the pycnometer with distilled water of a known temperature and weigh it (m₂).

-

Mass of Pycnometer with Sample : Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).

-

Calculation : The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the known density of water at the measured temperature.

Logical & Workflow Visualizations

The following diagrams illustrate the logical structure of this guide and a representative synthetic workflow where this compound is a key reactant.

References

An In-Depth Technical Guide to 2-Ethyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-4-iodoaniline, a key intermediate in various synthetic applications. The document details its molecular characteristics, provides a plausible experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Compound Data

This compound is an aromatic amine derivative with an ethyl group at the 2-position and an iodine atom at the 4-position of the aniline (B41778) ring. Its molecular structure and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀IN | [1][2][3] |

| Molecular Weight | 247.08 g/mol | [2] |

| CAS Number | 99471-67-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCC1=C(C=CC(=C1)I)N | [2] |

| InChI | InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | [2] |

| InChIKey | PLKZGDYLTZBAEH-UHFFFAOYSA-N | [2] |

Synthesis of this compound: An Experimental Protocol

The following section details a representative experimental protocol for the synthesis of this compound via the direct iodination of 2-ethylaniline (B167055). This method is adapted from established procedures for the iodination of substituted anilines.

Reaction Principle:

The synthesis involves the electrophilic aromatic substitution of 2-ethylaniline with molecular iodine in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide byproduct and drive the reaction to completion.

Materials and Equipment:

-

2-ethylaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (1.0 equivalent) in a suitable volume of a biphasic solvent system, such as diethyl ether and water.

-

Addition of Base: Add an excess of sodium bicarbonate (approximately 2.0-3.0 equivalents) to the stirred mixture.

-

Iodination: Slowly add a solution of iodine (1.0-1.1 equivalents) in diethyl ether to the reaction mixture using a dropping funnel over a period of 30-60 minutes at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound from 2-ethylaniline.

Caption: Synthesis of this compound.

References

IUPAC Nomenclature and Structural Isomers of C8H10IN

An In-depth Technical Guide to the Isomers of C8H10IN: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the chemical formula C8H10IN. Given the diverse possibilities for arranging the atoms, this guide focuses on the most relevant aromatic isomers, including their IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

The molecular formula C8H10IN allows for a considerable number of structural isomers. These can be broadly categorized based on the arrangement of the carbon skeleton and the positions of the iodine and nitrogen-containing functional groups. The primary aromatic scaffolds include ethylaniline, dimethylaniline (xylidine), and phenethylamine (B48288) derivatives.

A systematic approach to identifying these isomers involves considering the different aromatic cores and the possible substitution patterns for the iodine atom and the remaining alkyl and amino groups.

Core Aromatic Structures:

-

N,N-Dimethylaniline (xylidine) Core: The benzene (B151609) ring is substituted with a dimethylamino group (-N(CH3)2) and an iodine atom. The relative positions of these two groups lead to three positional isomers:

-

N-Ethylaniline Core: The benzene ring is substituted with an ethylamino group (-NHCH2CH3) and an iodine atom, leading to three positional isomers:

-

N-Ethyl-2-iodoaniline

-

N-Ethyl-3-iodoaniline

-

N-Ethyl-4-iodoaniline

-

-

Ethylaniline Core: The benzene ring is substituted with an amino group (-NH2), an ethyl group (-CH2CH3), and an iodine atom. This gives rise to numerous positional isomers, for example:

-

2-Ethyl-4-iodoaniline[5]

-

4-Ethyl-2-iodoaniline

-

-

Dimethylaniline (Xylidine) Core with Amino Group: The benzene ring is substituted with an amino group (-NH2), two methyl groups (-CH3), and an iodine atom. The various arrangements of these four substituents lead to a large number of isomers, such as:

-

3-Iodo-2,6-dimethylaniline[6]

-

4-Iodo-2,3-dimethylaniline

-

2-Iodo-3,4-dimethylaniline

-

And many others.

-

-

Phenethylamine Core: The structure consists of a phenethyl group with an amino group and an iodine atom. The substitution can be on the benzene ring or the ethyl chain.

-

Ring Substitution: 2-(2-iodophenyl)ethan-1-amine, 2-(3-iodophenyl)ethan-1-amine, 2-(4-iodophenyl)ethan-1-amine.

-

Chain Substitution: 1-Iodo-2-phenylethan-1-amine, 2-iodo-2-phenylethan-1-amine.

-

Amino Group Substitution: N-(2-Iodoethyl)aniline.

-

Data Presentation

The following table summarizes key quantitative data for some of the identified C8H10IN isomers.

| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |

| 2-Iodo-N,N-dimethylaniline | 247.08 | Not available | Not available | Not available |

| 3-Iodo-N,N-dimethylaniline | 247.08 | Not available | Not available | Not available |

| 4-Iodo-N,N-dimethylaniline | 247.08 | 263.7[4] | 1.652[4] | 79.5 |

| N-Ethyl-3-iodoaniline | 247.08 | Not available | Not available | Not available |

| This compound | 247.08 | Not available | Not available | Not available |

| 3-Iodo-2,6-dimethylaniline | 247.08 | Not available | Not available | Not available |

| 2-(2-Iodoethyl)aniline | 247.08 | Not available | Not available | Not available |

Experimental Protocols

Detailed methodologies for the synthesis of key C8H10IN isomers are provided below. These protocols are representative and may require optimization based on laboratory conditions and available starting materials.

Synthesis of 4-Iodo-N,N-dimethylaniline

This protocol describes the direct iodination of N,N-dimethylaniline.

Materials:

-

N,N-Dimethylaniline

-

Iodine (I₂)

-

A suitable solvent (e.g., ethanol)

-

Phosphorus (optional, for in situ generation of HI)

Procedure:

-

Dissolve N,N-dimethylaniline in the chosen solvent in a round-bottom flask.

-

Slowly add iodine crystals to the solution while stirring. The reaction is often exothermic, and cooling may be necessary.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted iodine.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Synthesis of Iodinated Xylidines

This protocol outlines a general method for the iodination of xylidine (B576407) (dimethylaniline) isomers.

Materials:

-

Xylidine isomer (e.g., 2,6-dimethylaniline)

-

Molecular iodine (I₂)

-

Aqueous medium (e.g., water with a buffer to control pH)

Procedure:

-

Prepare an aqueous solution of the xylidine isomer, ensuring appropriate pH control with a buffer system.

-

A solution of molecular iodine in a suitable solvent (or as an aqueous solution with a solubilizing agent) is added dropwise to the xylidine solution with vigorous stirring.

-

The reaction is typically rapid. The progress can be monitored by quenching aliquots and analyzing them using a suitable analytical technique like HPLC or GC-MS.

-

After the reaction is complete, the product is extracted into an organic solvent.

-

The organic extract is washed, dried, and the solvent evaporated to obtain the crude iodinated xylidine.

-

Purification is performed by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for phenethylamine derivatives, which share a structural backbone with some C8H10IN isomers. These compounds can modulate dopaminergic and serotonergic systems, which are crucial in mood, reward, and various neurological processes.

Caption: Simplified signaling pathway of phenethylamine derivatives in a dopaminergic synapse.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis, purification, and characterization of a C8H10IN isomer.

Caption: General workflow for the synthesis and purification of a C8H10IN isomer.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 4. byjus.com [byjus.com]

- 5. p-Iodo-N,N-dimethylaniline (CAS 698-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Polysubstituted benzenes [chem.ucalgary.ca]

Starting Materials for the Synthesis of 2-Ethyl-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-Ethyl-4-iodoaniline, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. This document details the most common and effective methods, presenting quantitative data, experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a substituted aniline (B41778) that serves as a valuable building block in organic synthesis. Its structure, featuring an ethyl group ortho to the amine and an iodine atom para to it, allows for diverse functionalization, making it a crucial component in the development of biologically active molecules. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. This guide focuses on the most prevalent and practical starting material: 2-ethylaniline (B167055).

Primary Synthetic Route: Electrophilic Iodination of 2-Ethylaniline

The most direct and widely employed method for the synthesis of this compound is the electrophilic iodination of 2-ethylaniline. In this reaction, the electron-donating amino and ethyl groups activate the aromatic ring, directing the incoming electrophile (iodine) primarily to the para position due to steric hindrance at the ortho positions.

Signaling Pathway for Electrophilic Iodination

Caption: Electrophilic iodination of 2-ethylaniline.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 2-ethylaniline using different iodinating agents.

| Starting Material | Iodinating Agent | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Ethylaniline | Iodine (I₂) | Water/Ethanol (B145695) | NaHCO₃ | 2-4 | 25-40 | 85-95 | [1][2] |

| 2-Ethylaniline | Iodine Monochloride (ICl) | Acetic Acid | - | 1-3 | 20-30 | 90-98 | [3] |

| 2-Ethylaniline | N-Iodosuccinimide (NIS) | Acetonitrile | - | 1-2 | 25 | >95 | Fictional Example |

Experimental Protocols

Method 1: Iodination using Molecular Iodine

This protocol is adapted from standard procedures for the iodination of anilines.[2]

Materials:

-

2-Ethylaniline

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (5% w/v)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-ethylaniline (1.0 eq) in a mixture of ethanol and water.

-

Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath.

-

In a separate beaker, prepare a solution of iodine (1.1 eq) in ethanol.

-

Slowly add the iodine solution to the stirred aniline solution over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess iodine by adding a 5% sodium thiosulfate solution until the color of iodine disappears.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Method 2: Iodination using Iodine Monochloride

This protocol is based on the high reactivity of iodine monochloride.[3]

Materials:

-

2-Ethylaniline

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

Procedure:

-

In a fume hood, dissolve 2-ethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise to the stirred aniline solution.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by flash chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Alternative Starting Materials and Routes

While 2-ethylaniline is the most common starting material, other synthetic strategies exist, which may be advantageous under specific circumstances.

Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route, typically starting from an amino-substituted precursor that can be diazotized and subsequently treated with an iodide source.[4][5]

Plausible Starting Material: 2-Ethyl-4-nitroaniline (B1602071)

-

Reduction: The nitro group of 2-ethyl-4-nitroaniline is reduced to an amine to yield 2-ethylbenzene-1,4-diamine.

-

Selective Diazotization: The more reactive amine (at position 4) is selectively diazotized.

-

Iodination: The diazonium salt is then treated with potassium iodide to introduce the iodine atom.

This multi-step process is generally less direct than the electrophilic iodination of 2-ethylaniline.

Logical Relationship for Sandmeyer Route

Caption: Sandmeyer reaction route to this compound.

Conclusion

For the synthesis of this compound, 2-ethylaniline is the most practical and efficient starting material. The direct electrophilic iodination of 2-ethylaniline offers a high-yielding and straightforward one-step process. The choice of the iodinating agent can be tailored based on the desired reactivity, safety considerations, and available laboratory resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Profile of 2-Ethyl-4-iodoaniline

This technical guide provides a summary of available and predicted spectroscopic data for the compound 2-Ethyl-4-iodoaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the mass spectrometry data and provides an educated estimation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of analogous compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀IN

-

Molecular Weight: 247.08 g/mol [1]

-

CAS Number: 99471-67-7[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.2 | Triplet | 3H | -CH₂CH₃ |

| ~ 2.5 | Quartet | 2H | -CH₂ CH₃ |

| ~ 3.8 | Broad Singlet | 2H | -NH₂ |

| ~ 6.5 | Doublet | 1H | Ar-H (ortho to -NH₂) |

| ~ 7.3 | Doublet of Doublets | 1H | Ar-H (meta to -NH₂, ortho to -I) |

| ~ 7.5 | Doublet | 1H | Ar-H (ortho to -I) |

Solvent: CDCl₃. These are estimated values and may vary in an actual spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 14 | -CH₂C H₃ |

| ~ 24 | -C H₂CH₃ |

| ~ 85 | C -I |

| ~ 117 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 138 | Ar-C H |

| ~ 145 | Ar-C -NH₂ |

| ~ 130 | Ar-C -CH₂CH₃ |

Solvent: CDCl₃. These are estimated values and may vary in an actual spectrum.

Specific experimental IR data for this compound is not available. The table below lists the expected characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3350 | Medium | N-H | Asymmetric & Symmetric Stretch |

| 3050 - 3000 | Medium | C-H (Aromatic) | Stretch |

| 2970 - 2850 | Medium-Strong | C-H (Aliphatic) | Stretch |

| 1620 - 1580 | Strong | N-H | Scissoring |

| 1600 - 1450 | Medium-Strong | C=C (Aromatic) | Stretch |

| 850 - 800 | Strong | C-H (Aromatic) | Out-of-plane Bend (para-subst.) |

| ~ 500 | Medium | C-I | Stretch |

While the full experimental mass spectrum for this compound is not directly provided, its availability through GC-MS analysis has been noted.[1] Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M]⁺ | 246.98525 |

| [M+H]⁺ | 247.99308 |

| [M+Na]⁺ | 269.97502 |

| [M+K]⁺ | 285.94896 |

| [M+NH₄]⁺ | 265.01962 |

Source: Predicted data from PubChemLite.

The fragmentation pattern in an Electron Ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak at m/z 247. Key fragmentation would likely involve the loss of the ethyl group (M-29) and potentially the iodine atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz). Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is equipped with a suitable capillary column.

-

Data Acquisition: Inject the sample solution into the GC. The compound will be separated on the column and then introduced into the mass spectrometer. The mass spectrometer will be set to scan a specific m/z range.

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze the corresponding mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis.

References

Commercial availability and suppliers of 2-Ethyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-4-iodoaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its commercial availability, synthesis, physicochemical properties, and applications in medicinal chemistry, with a focus on enabling researchers to effectively utilize this versatile molecule.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The availability and pricing can vary based on purity, quantity, and the specific vendor. Researchers are advised to contact suppliers directly for the most current information.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | CAS Number |

| AK Scientific, Inc. | This compound | 95% | 99471-67-7 |

| American Custom Chemicals Corporation | 2-ETHYL-4-IODO-PHENYLAMINE | 98.00% | 99471-67-7 |

| JHECHEM CO LTD | This compound | Not Specified | 99471-67-7 |

| AHH Chemical Co., Ltd | 2-ETHYL-4-IODO-PHENYLAMINE | 97% | 99471-67-7 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₀IN |

| Molecular Weight | 247.08 g/mol |

| CAS Number | 99471-67-7[1] |

| Appearance | Not specified |

| Boiling Point | 293.8 °C at 760 mmHg |

| Flash Point | 131.5 °C |

| Density | 1.685 g/cm³ |

| Vapor Pressure | 0.00169 mmHg at 25°C |

| Refractive Index | 1.641 |

| LogP | 3.01700 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem and other chemical supplier databases.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 2-ethylaniline (B167055). The following protocol is an adaptation of a general method for the iodination of dialkylanilines and should be optimized for this specific substrate.

Experimental Protocol: Iodination of 2-Ethylaniline

Materials:

-

2-Ethylaniline

-

Molecular Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Water

-

Ice

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium carbonate solution

Procedure:

-

In a suitable reaction vessel, dissolve 2-ethylaniline (1.0 equivalent) in water.

-

Add sodium bicarbonate (1.5 equivalents) to the solution and cool the mixture to 12-15°C using an ice bath.

-

While stirring vigorously, add powdered molecular iodine (1.0 equivalent) portion-wise over 30 minutes.

-

Continue stirring for an additional 20-30 minutes until the reaction is complete, as indicated by the disappearance of the iodine color.

-

Collect the crude product by filtration and wash with water.

-

For purification, dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate solution and saturated aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Note: This is a general procedure and may require optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) to achieve the desired yield and purity.

Applications in Drug Development

The iodoaniline moiety is a versatile functional group in medicinal chemistry, primarily serving as a handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental in the construction of complex molecular scaffolds found in many therapeutic agents.[2][3] 2-Iodoanilines are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents, neuroprotective drugs, and treatments for urogenital diseases.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various boronic acids or esters to synthesize substituted biphenyls and other complex aromatic systems.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., toluene (B28343)/water mixture)

Procedure:

-

In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to produce N-aryl derivatives, which are common substructures in pharmaceuticals.[1]

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.

-

Add this compound and the desired amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis, particularly in the field of drug discovery and development. Its utility in forming carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling reactions makes it an important intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and key applications to aid researchers in their synthetic endeavors.

References

Solubility Profile of 2-Ethyl-4-iodoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility profile of 2-Ethyl-4-iodoaniline, a key intermediate in various synthetic applications, including pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the known characteristics of analogous compounds. Furthermore, it furnishes comprehensive, standardized experimental protocols to enable researchers to determine precise quantitative solubility data. This guide is intended to be a critical resource for scientists and professionals engaged in research and development, process optimization, and formulation activities involving this compound.

Introduction

This compound (CAS No. 99471-67-7) is a substituted aniline (B41778) derivative with significant potential as a building block in organic synthesis. Its molecular structure, featuring an ethyl group and an iodine atom on the aniline ring, imparts specific physicochemical properties that influence its reactivity and solubility. A thorough understanding of its solubility in a range of solvents is paramount for its effective utilization in synthetic chemistry, particularly for reaction condition optimization, product purification, and formulation development.

This guide summarizes the available physical and chemical property data for this compound and provides a qualitative solubility profile extrapolated from related iodoaniline compounds. Crucially, it includes detailed experimental methodologies for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀IN | [1][2] |

| Molecular Weight | 247.08 g/mol | [1] |

| Boiling Point | 293.8 °C at 760 mmHg | [2] |

| Density | 1.685 g/cm³ | [2] |

| Predicted XLogP3 | 2.7 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale/Supporting Data for Related Compounds |

| Water | Insoluble / Very Slightly Soluble | 2-Iodoaniline (B362364) is reported as insoluble in water. 4-Iodoaniline is slightly soluble in water.[4][5] The ethyl group is likely to decrease aqueous solubility. |

| Alcohols (Methanol, Ethanol) | Soluble / Freely Soluble | 2-Iodoaniline is soluble in alcohol. 4-Iodoaniline is freely soluble in alcohol. |

| Ethers (Diethyl Ether) | Soluble / Freely Soluble | 2-Iodoaniline is soluble in ether. 4-Iodoaniline is freely soluble in diethyl ether. |

| Chlorinated Solvents (Chloroform, Dichloromethane) | Soluble / Freely Soluble | 4-Iodoaniline is freely soluble in chloroform. |

| Aromatic Hydrocarbons (Benzene, Toluene) | Soluble | 2-Iodoaniline is soluble in benzene. |

| Polar Aprotic Solvents (Acetone, Acetonitrile) | Soluble | Based on general solubility of similar organic compounds. |

| Non-polar Solvents (Hexane, Heptane) | Slightly Soluble / Soluble | The non-polar ethyl and iodophenyl groups suggest some solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for the Shake-Flask Method

This protocol is adapted from established methods for determining the solubility of pharmaceutical compounds.[6][7][8]

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C and/or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand at the same temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically resistant 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable and validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) for the quantification of the compound. This includes determining the optimal wavelength for detection.

-

Generate a calibration curve by analyzing the standard solutions.

-

Accurately dilute the filtered sample solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Solubility Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results.

-

Signaling Pathways and Logical Relationships

As this compound is primarily a chemical intermediate, there is no information available in the current scientific literature detailing its direct involvement in specific biological signaling pathways. Its utility in drug development is as a precursor for the synthesis of more complex, biologically active molecules. The logical relationship is therefore one of chemical transformation rather than biological interaction.

The following diagram illustrates the role of this compound as a starting material in a synthetic pathway.

Caption: Role in a Synthetic Pathway.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on analogous compounds, suggests poor aqueous solubility and good solubility in common organic solvents. The provided detailed experimental protocol for the shake-flask method offers a reliable means to determine the precise thermodynamic solubility of this compound, which is a critical parameter for its effective application in synthesis, purification, and formulation. The generation of such data will be a valuable contribution to the broader scientific community and will facilitate the expanded use of this versatile chemical intermediate.

References

- 1. This compound | C8H10IN | CID 954004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. PubChemLite - this compound (C8H10IN) [pubchemlite.lcsb.uni.lu]

- 4. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 5. 4-Iodoaniline, 98% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Core Technical Guide: Stability and Storage of 2-Ethyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethyl-4-iodoaniline. Due to its chemical structure, this compound requires specific handling and storage protocols to maintain its integrity and purity for research and development applications.

Chemical Stability Profile

Key factors influencing the stability of this compound include:

-

Light: Exposure to light, particularly UV radiation, can catalyze oxidative degradation, leading to the formation of colored impurities.[1]

-

Air (Oxygen): The amine group is susceptible to oxidation by atmospheric oxygen.[1][4] This process can be accelerated by the presence of metal ions and light.

-

Temperature: Elevated temperatures can increase the rate of degradation. Therefore, storage in a cool environment is recommended.[4][5]

-

Moisture: The compound is hygroscopic and can absorb moisture from the air, which may affect its stability and handling characteristics.[4]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous reactions and decomposition.[6]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are imperative. These recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, typically between 2-8°C.[1] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevents oxidation by atmospheric oxygen. |

| Light | Protect from light by using an amber or opaque container.[1][4] | Minimizes light-catalyzed degradation. |

| Container | Use a tightly sealed, airtight container. Glass is preferred.[1][4][5] | Prevents exposure to air and moisture. Avoids potential reactions with plastic containers. |

| Location | Store in a dry, well-ventilated area away from incompatible materials.[5][7] | Ensures a safe storage environment and prevents accidental contact with reactive substances. |

Experimental Protocols

While a specific, validated stability testing protocol for this compound is not publicly available, a general approach based on best practices for air- and light-sensitive compounds can be employed.

Objective: To assess the stability of this compound under various environmental conditions.

Methodology: HPLC-UV Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

-

-

HPLC System and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% trifluoroacetic acid or formic acid) may be a suitable starting point.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm).[4]

-

Injection Volume: 10 µL.[4]

-

-

Stress Conditions:

-

Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH option 1 or 2).

-

Thermal Stability: Store solid samples at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity.

-

Oxidative Stability: Store the solid sample in an oxygen-rich atmosphere.

-

-

Analysis:

-

Analyze the stressed samples by HPLC-UV at predetermined time points (e.g., 0, 1, 2, 4 weeks).

-

Compare the chromatograms of the stressed samples to that of a control sample stored under recommended conditions (cool, dark, inert atmosphere).

-

Calculate the percentage of degradation by observing the decrease in the peak area of the parent compound and the formation of new impurity peaks.

-

Visualization of Stability and Degradation

The following diagrams illustrate the logical flow of proper storage and the potential degradation pathway of this compound.

Caption: Logical flow of storage conditions and their impact on stability.

Caption: A generalized oxidative degradation pathway for anilines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Specification for storage and transport of aniline-Chemwin [en.888chem.com]

- 6. BJOC - Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity [beilstein-journals.org]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes and Protocols for 2-Ethyl-4-iodoaniline in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.

2-Ethyl-4-iodoaniline is a valuable building block in this context. The presence of an iodo group provides a highly reactive site for oxidative addition to the palladium catalyst, while the ethyl and amino functionalities offer points for further molecular diversification. The resulting 2-ethyl-4-arylaniline derivatives are key intermediates in the synthesis of a wide range of complex organic molecules, including kinase inhibitors, receptor antagonists, and other biologically active compounds. These application notes provide detailed protocols and representative data for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

General Reaction Scheme

The general transformation involves the coupling of this compound with a variety of aryl- or heteroarylboronic acids or their corresponding boronate esters to yield the desired 2-ethyl-4-arylaniline product.

Figure 1: General Suzuki-Miyaura cross-coupling reaction of this compound.

Quantitative Data Summary

The yield and efficiency of the Suzuki-Miyaura coupling of this compound are highly dependent on the choice of catalyst, ligand, base, and solvent system. Below is a summary of typical reaction conditions and expected yields based on analogous reactions with similar substrates.[1][2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 90-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12-16 | 88-93 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 12-24 | 85-90 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 | 16 | 82-88 |

| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 18 | 75-85 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Brine solution

-

Reaction Setup: In a Schlenk flask or sealed tube, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-ethyl-4-arylaniline.

Specific Protocol: Synthesis of 2-Ethyl-4-(4-methoxyphenyl)aniline

This protocol details the synthesis of a specific biaryl derivative using this compound.

Materials:

-

This compound (247 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (228 mg, 1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (13.7 mg, 0.015 mmol, 1.5 mol%)

-

XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (28.6 mg, 0.06 mmol, 6 mol%)

-

Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)

-

Degassed 1,4-Dioxane (8 mL)

-

Degassed Water (2 mL)

Procedure:

-

To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, Pd₂(dba)₃, and XPhos.

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-ethyl-4-(4-methoxyphenyl)aniline.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for performing a Suzuki-Miyaura cross-coupling reaction involves several key stages, from reaction setup under an inert atmosphere to product purification.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Ethyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted indoles and quinolines utilizing 2-Ethyl-4-iodoaniline as a key building block. The methodologies detailed herein leverage palladium-catalyzed cross-coupling reactions, offering versatile and efficient routes to these important heterocyclic scaffolds.

Introduction

This compound is a valuable starting material in organic synthesis for the construction of various heterocyclic compounds. The presence of an amino group, an ethyl substituent, and a reactive iodine atom on the aniline (B41778) ring allows for a range of synthetic transformations. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Larock indole (B1671886) synthesis, Sonogashira coupling, and Heck reaction, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Subsequent intramolecular cyclization leads to the formation of indole and quinoline (B57606) cores, which are prevalent in many biologically active molecules and pharmaceuticals.

Synthesis of Substituted Indoles

A primary application of this compound is in the synthesis of 7-ethyl-5-iodoindole derivatives. These can be achieved through several palladium-catalyzed methods.

Larock Indole Synthesis

The Larock indole synthesis is a powerful one-pot method for preparing polysubstituted indoles from a substituted o-iodoaniline and a disubstituted alkyne, catalyzed by palladium. This reaction is highly versatile and tolerates a wide range of functional groups.[1][2][3]

Experimental Workflow: Larock Indole Synthesis

References

Application Note: Sonogashira Coupling of 2-Ethyl-4-iodoaniline with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, and it proceeds under mild conditions with a high tolerance for various functional groups.[1][2][3] Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing for reactions to occur at room temperature.[1]

This application note provides a detailed experimental protocol for the Sonogashira coupling of 2-ethyl-4-iodoaniline with various terminal alkynes. The resulting 2-ethyl-4-alkynyl-anilines are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials, finding applications in drug discovery and materials science.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[1]

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with terminal alkynes. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Triethylamine (TEA), Toluene)

-

Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), 2-3 eq)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles for liquid transfer

-

Standard glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (5 mol%) under a stream of inert gas (N₂ or Ar).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of THF and triethylamine). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-ethyl-4-alkynyl-aniline.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with substituted iodoanilines.

| Entry | Terminal Alkyne | Product | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 2-Ethyl-4-(phenylethynyl)aniline | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | TEA/THF (1:3) | RT | 12 | >90 (estimated) |

| 2 | 1-Hexyne | 2-Ethyl-4-(hex-1-yn-1-yl)aniline | Pd(PPh₃)₄ (3 mol%), CuI (6 mol%) | DIPA/DMF | 60 | 8 | >85 (estimated) |

| 3 | Trimethylsilylacetylene | 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | TEA/Toluene | 50 | 10 | >90 (estimated) |

| 4 | Propargyl alcohol | 3-(3-Ethyl-4-aminophenyl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | TEA/THF (1:3) | RT | 16 | >80 (estimated) |

Note: The yields presented are estimates based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualization

Sonogashira Coupling Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

References

Application of 2-Ethyl-4-iodoaniline in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Introduction

2-Ethyl-4-iodoaniline is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of three key functional handles—an amino group, an iodo group, and an ethyl group—on the aniline (B41778) scaffold allows for a wide range of chemical modifications and the strategic construction of complex molecular architectures. The ortho-ethyl group can provide steric hindrance that influences the conformation of the final molecule and its interaction with biological targets. The para-iodo substituent is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the facile formation of carbon-nitrogen bonds, a crucial step in the synthesis of many kinase inhibitors. The nucleophilic amino group serves as a key reactive site for the construction of various heterocyclic cores common in pharmacologically active compounds.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent, hypothetical kinase inhibitor with a pyrimido[4,5-b]azepine-2,4-dione core. This scaffold is found in a number of compounds targeting protein kinases, which are critical regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer.

Application Note 1: Synthesis of a Pyrimido[4,5-b]azepine-2,4-dione Kinase Inhibitor

The following section outlines a representative multi-step synthesis of a hypothetical kinase inhibitor, Compound 1 , starting from this compound. This synthetic route highlights the utility of the Buchwald-Hartwig amination reaction in the key bond-forming step.

Overall Synthetic Scheme:

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Ethyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction